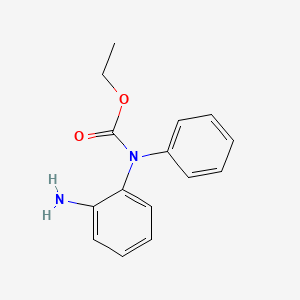
Diphenylamino-3-carbaminoethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenylamino-3-carbaminoethyl ester is a chemical compound with the molecular formula C15H16N2O2. This compound is known for its unique structure, which includes a carbamic acid ester linked to a phenyl group and an aminophenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-aminophenyl)phenyl-, ethyl ester typically involves the reaction of 2-aminophenol with phenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then purified using column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of carbamic acid, (2-aminophenyl)phenyl-, ethyl ester may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
化学反应分析
Types of Reactions
Diphenylamino-3-carbaminoethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles (amines, alcohols); reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of new carbamate or urethane derivatives.
科学研究应用
Diphenylamino-3-carbaminoethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of carbamic acid, (2-aminophenyl)phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Diphenylamino-3-carbaminoethyl ester can be compared with other similar compounds, such as:
Carbamic acid, phenyl-, ethyl ester: Similar structure but lacks the aminophenyl group, resulting in different chemical and biological properties.
Carbamic acid, (4-aminophenyl)phenyl-, ethyl ester: Similar structure but with the amino group in a different position, leading to variations in reactivity and biological activity.
Carbamic acid, (2-aminophenyl)methyl-, ethyl ester: Similar structure but with a methyl group instead of a phenyl group, affecting its chemical behavior and applications.
The uniqueness of carbamic acid, (2-aminophenyl)phenyl-, ethyl ester lies in its specific structure, which imparts distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
86514-37-6 |
|---|---|
分子式 |
C15H16N2O2 |
分子量 |
256.3 g/mol |
IUPAC 名称 |
ethyl N-(2-aminophenyl)-N-phenylcarbamate |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-15(18)17(12-8-4-3-5-9-12)14-11-7-6-10-13(14)16/h3-11H,2,16H2,1H3 |
InChI 键 |
VQDKFHKDYVWQCC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2N |
规范 SMILES |
CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2N |
Key on ui other cas no. |
86514-37-6 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















